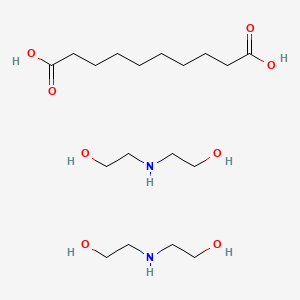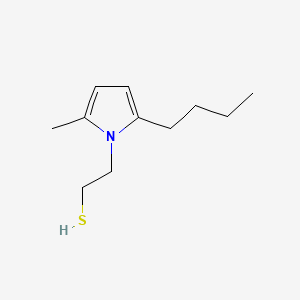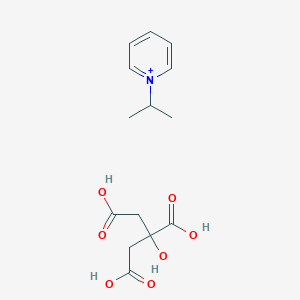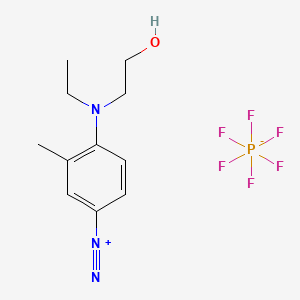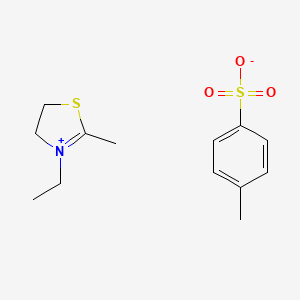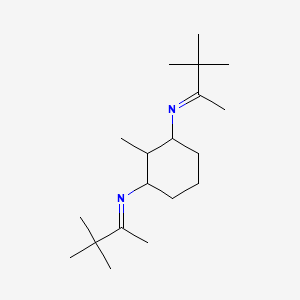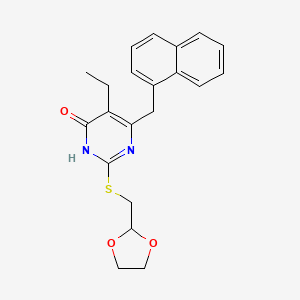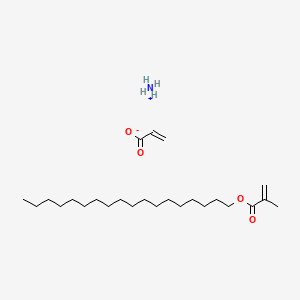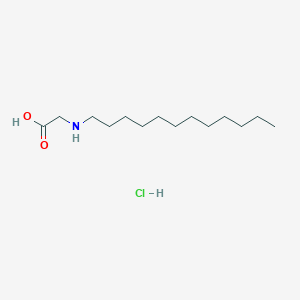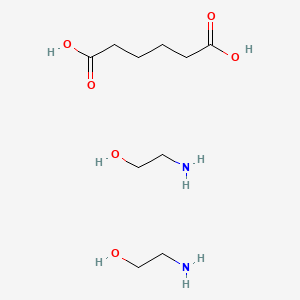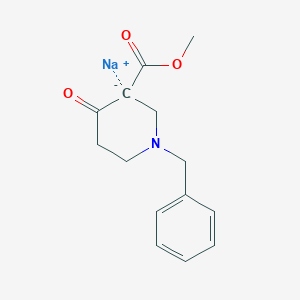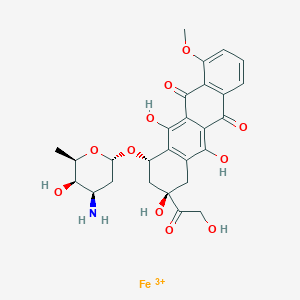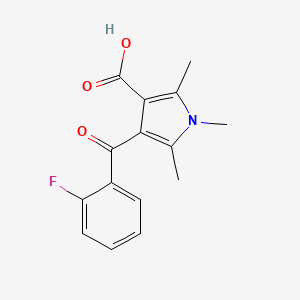
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with a carboxylic acid group at the 3-position, a 2-fluorobenzoyl group at the 4-position, and three methyl groups at the 1, 2, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a suitable pyrrole precursor under specific conditions. The reaction typically requires a metal catalyst, such as Raney nickel, and glacial acetic acid as a solvent. The process involves multiple steps, including reduction reactions and purification steps to obtain the final product with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to reduce the generation of waste and improve cost-efficiency. The use of a one-pot synthesis method, which avoids the separation of intermediates, is advantageous. This method not only simplifies the process but also enhances the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities with pyrrole compounds and exhibit diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds, such as 1,3-diazole, also possess a five-membered ring structure and are known for their broad range of chemical and biological properties.
Uniqueness
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorobenzoyl group and the three methyl groups at specific positions on the pyrrole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
162152-10-5 |
|---|---|
Molecular Formula |
C15H14FNO3 |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
4-(2-fluorobenzoyl)-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H14FNO3/c1-8-12(13(15(19)20)9(2)17(8)3)14(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,19,20) |
InChI Key |
NLADLDNVBRFAIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)O)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


